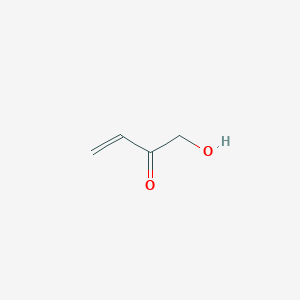

1-Hydroxybut-3-en-2-one

Description

1-Hydroxybut-3-en-2-one is an α-hydroxy ketone with the molecular formula C₄H₆O₂. It features a hydroxyl group (-OH) adjacent to a ketone (C=O) and a vinyl (C=C) group in its structure. This compound is notable for its role in biochemical studies, particularly as an active site label for enzymes like fructose 1,6-bisphosphate aldolase. It binds irreversibly to the enzyme via Michael addition, with a dissociation constant ($KD$) of 99 μM, and its inactivation kinetics are competitively inhibited by dihydroxyacetone phosphate ($KI = 4.5$ μM) .

Properties

CAS No. |

52642-66-7 |

|---|---|

Molecular Formula |

C4H6O2 |

Molecular Weight |

86.09 g/mol |

IUPAC Name |

1-hydroxybut-3-en-2-one |

InChI |

InChI=1S/C4H6O2/c1-2-4(6)3-5/h2,5H,1,3H2 |

InChI Key |

LHBQGXZUVXFJRH-UHFFFAOYSA-N |

SMILES |

C=CC(=O)CO |

Canonical SMILES |

C=CC(=O)CO |

Synonyms |

HMVK cpd hydroxymethyl vinyl ketone hydroxymethylvinyl ketone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-Hydroxybut-3-en-2-one:

Acetol (1-Hydroxypropan-2-one)

- Structure : Simplest α-hydroxy ketone (C₃H₆O₂).

- Key Differences : Lacks the vinyl group, reducing conjugation and reactivity.

- Biological Role : Found in Juniperus communis extracts at higher concentrations (3.439 ± 0.009 mg/g in JB2E extract) compared to this compound (1.913 ± 0.005 mg/g) .

- Applications : Used in flavoring agents and as a precursor in organic synthesis.

2-Hydroxy-3-oxobutanal

- Structure : Contains both a ketone and aldehyde group (C₄H₆O₃).

- Key Differences : The aldehyde group increases electrophilicity but reduces stability.

- Biological Activity : Detected in Juniperus communis extracts (2.427 ± 0.007 mg/g in JB2E) .

1-(Butylthio)-1-hydroxybut-3-en-2-one (HTA-VG)

- Structure : Sulfur-substituted analog with a butylthio (-S-C₄H₉) group replacing the hydroxyl.

- Key Differences : The thioether group enhances nucleophilicity and alters enzyme interaction.

- Reactivity : Forms hemithioacetals in catalytic pathways, as seen in erythrulose-to-sulfide conversions .

(3E)-4-Phenylbut-3-en-2-one

Key Observations :

- Dihydroxyacetone, a monosaccharide precursor, dominates in concentration, highlighting its metabolic significance.

- This compound is less abundant than Acetol but comparable to 2-Hydroxy-3-oxobutanal, suggesting niche roles in plant biochemistry.

Reactivity and Enzyme Interactions

- This compound : Irreversibly inactivates aldolase via covalent modification, with $K_D = 99$ μM .

- HTA-VG : Forms reversible hemithioacetals, enabling catalytic cycling in sulfide synthesis .

- Dihydroxyacetone Phosphate : Competes with this compound for aldolase binding ($KI = 4.5$ μM vs. $KD = 99$ μM), indicating stronger enzyme affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.